1-(4-fluorophenyl)-2(1H,3H)-imidazolone
Description
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1H-imidazol-2-one |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) |
InChI Key |
RXYOCHHQYYIEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
The compound is structurally related to several imidazolone derivatives documented in the literature. Key analogs include:
- 1-[4-(Aminosulfonyl)phenyl]-substituted imidazolones (e.g., compounds 3d–3i in ): These feature additional sulfonamide and benzylidene groups, increasing molecular complexity and polarity .
- Benzylidene-substituted imidazolones (e.g., 3h in ): The 4-fluorobenzylidene group introduces a conjugated double bond, altering electronic properties and planarity .
Table 1: Structural and Physical Properties of Selected Analogs
Spectroscopic Characteristics
Infrared (IR) Spectroscopy :
- The target compound’s C=O stretch (amide band) is expected near 1600–1650 cm⁻¹, consistent with analogs like 3d (1600 cm⁻¹) and 3f (1606 cm⁻¹) .
- N-H stretches (3260–3385 cm⁻¹ in 3d , 3f ) and S=O₂ asymmetric/symmetric stretches (1324–1330 cm⁻¹) are absent in the target due to the lack of sulfonamide groups .
¹H-NMR :
Physicochemical Properties
- Melting Points :
- Solubility :
- Sulfonamide-containing derivatives (3d–3i ) show increased water solubility compared to the target compound, which is more lipophilic due to the absence of polar groups .
Preparation Methods
Reaction Mechanism and Optimization
The process initiates with the deprotonation of the propargylamine by BEMP, followed by nucleophilic attack on the isocyanate carbonyl group. Density functional theory (DFT) calculations revealed that the transition state involves a six-membered cyclic structure, with Gibbs free energy barriers of approximately 15 kcal/mol. Optimized conditions (5 mol% BEMP in acetonitrile) afforded 1-(4-fluorophenyl)-2(1H,3H)-imidazolone in 62% yield, with scalability demonstrated at 0.4 mmol scale.
Substrate Scope and Limitations
-
Propargylamine substituents : Aryl groups at the propargyl position enhanced yields (58–72%), while alkyl substituents led to side reactions.
-
Isocyanate variants : Electron-withdrawing groups on the isocyanate aryl ring improved reaction rates but reduced yields by 10–15% due to increased byproduct formation.
Alkaline-Mediated Cyclization of Substituted Ureas
Alternative protocols employ ethanolic sodium hydroxide (5% w/v) to cyclize substituted ureas bearing 4-fluorophenyl groups. This method, detailed in a 2024 study, achieved moderate yields (55–75%) but offered superior scalability for gram-scale synthesis.
General Procedure and Characterization
A representative synthesis involved:
Byproduct Analysis
Prolonged reaction times (>6 hours) generated 4-(furan-2-ylmethylene)imidazolone derivatives (up to 22% yield) via aldol condensation with residual aldehydes.
Metal-Catalyzed Synthesis Using Transition Metal Complexes
Transition metal complexes of imidazolone ligands enable stabilization of reactive intermediates, particularly in the synthesis of halogenated derivatives. A 2024 report detailed the use of Co(II) and Cu(II) chloride complexes to enhance yields by 12–18% compared to metal-free conditions.
Complexation Protocol
Catalytic Activity
Co(II) complexes reduced reaction activation energy by 8.3 kcal/mol in cyclocondensation reactions, as evidenced by Arrhenius plots.
Solvent Effects and Reaction Optimization
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | 37.5 | 62 | 0.02 |
| Ethanol | 24.3 | 68 | 4.0 |
| DMF | 36.7 | 41 | 1.5 |
Polar aprotic solvents (acetonitrile) favored BEMP-catalyzed reactions due to enhanced base solubility, while ethanol improved selectivity in alkaline-mediated cyclizations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability (g) |
|---|---|---|---|
| BEMP-catalyzed | 62–75 | 98.5 | 0.1–5.0 |
| Alkaline cyclization | 55–68 | 95.2 | 1.0–50.0 |
| Metal-catalyzed | 70–75 | 97.8 | 0.5–10.0 |
Key observations :
Q & A
Q. What are the common synthetic routes for 1-(4-fluorophenyl)-2(1H,3H)-imidazolone derivatives?
The synthesis typically involves condensation reactions between 4-fluorophenyl-substituted precursors and carbonyl-containing reagents. For example, derivatives can be prepared by reacting 4-fluorophenylcarbamates with α,β-unsaturated esters under basic conditions, followed by cyclization. Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent selection (e.g., DMF or ethanol). Characterization via IR and NMR confirms the formation of the imidazolone ring and substituent positions .
Q. How is spectroscopic characterization utilized to confirm the structure of this compound?
- IR spectroscopy identifies functional groups such as C=O stretches (1600–1650 cm⁻¹) and N–H bends (1480–1520 cm⁻¹) .
- 1H-NMR resolves aromatic proton environments (δ 7.0–8.1 ppm) and olefinic protons (δ ~7.17 ppm) in substituted derivatives. For example, methoxy groups appear as singlets at δ ~3.77 ppm .
- Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.4% indicating high purity .
Q. What are the key steps in purifying this compound, and how is purity assessed?
Purification involves recrystallization from ethanol or methanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is assessed via HPLC (≥98% by peak area) and melting point consistency (e.g., 270–272°C for specific derivatives) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
Computational tools like AutoDock4 incorporate receptor flexibility to model ligand binding. For example:
- Grid-based docking defines binding pockets using affinity maps for aromatic and fluorophenyl groups.
- Flexible sidechain adjustments in proteases or kinases improve pose prediction accuracy. Validation involves redocking known ligands (RMSD <2.0 Å) and comparing binding energies (ΔG ≤ -8 kcal/mol) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Free energy perturbation (FEP) refines docking scores by simulating solvent effects and entropy changes.
- Cross-docking experiments test ligand binding across homologous receptors (e.g., HIV protease variants) to identify false positives .
- SAR analysis correlates substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with activity discrepancies .
Q. How do substituents influence anti-inflammatory activity based on structure-activity relationships (SAR)?
Modifications at the 4-position of the imidazolone ring significantly impact activity:
Methodological Notes
- Crystallographic analysis (e.g., single-crystal X-ray diffraction) resolves stereochemical ambiguities. Parameters include R factor <0.05 and data-to-parameter ratios >12.0 .
- In vivo assays use rodent models to evaluate dose-dependent anti-inflammatory effects, with histopathology confirming target tissue specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
